molecular formula C9H12Cl2FN B1484723 3-(3-Chlorophenyl)-2-fluoropropan-1-amine hydrochloride CAS No. 2098121-10-7

3-(3-Chlorophenyl)-2-fluoropropan-1-amine hydrochloride

Cat. No. B1484723
CAS RN: 2098121-10-7
M. Wt: 224.1 g/mol
InChI Key: QFIYWDAQNTVSCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chlorophenyl)-2-fluoropropan-1-amine hydrochloride, also known as 3-CPFP-1-HCl, is an organic compound belonging to the class of amines. It is a white solid with a molecular weight of 247.6 g/mol. 3-CPFP-1-HCl is used in scientific research due to its unique properties and applications.

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has demonstrated the synthesis of compounds similar to 3-(3-Chlorophenyl)-2-fluoropropan-1-amine hydrochloride, exploring their antibacterial and antioxidant properties. For instance, the synthesis of 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine through the reduction of related nitriles and its subsequent interactions with aromatic and heterocyclic aldehydes has been reported. The studies found that some of these compounds exhibit high antibacterial activity but do not neutralize superoxide radicals effectively, indicating their potential in developing antibacterial agents while highlighting their limited antioxidant effectiveness (Arutyunyan et al., 2012).

Potential in GABA Receptor Antagonism

Another study focused on the synthesis of 2-(4-Chlorophenyl)-3-nitropropan-1-amine and related analogs, revealing their role as specific agonists of GABA and the GABAB receptor. This suggests their potential use in neurological studies and drug development, especially concerning compounds that can modulate GABAergic activity. The study highlighted the importance of structural modifications to influence biological activity, with methylation at certain positions markedly decreasing activity (Abbenante, Hughes, & Prager, 1994).

Electrophilic Amination and Molecular Modification

Further research delves into the electrophilic amination of phenols with diazenes, demonstrating a method for the modification of molecular structures, such as the removal of a fluorine atom and the introduction of an amino group. This kind of chemical transformation is significant for the development of new chemical entities with potential applications in drug design and synthesis (Bombek et al., 2004).

properties

IUPAC Name

3-(3-chlorophenyl)-2-fluoropropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFN.ClH/c10-8-3-1-2-7(4-8)5-9(11)6-12;/h1-4,9H,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIYWDAQNTVSCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-2-fluoropropan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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